2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C12H19BClNO2 . It is also known by other names such as 2-Aminophenylboronic acid, pinacol ester, HCl, and 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride .
Molecular Structure Analysis
The molecular structure of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride consists of a boron atom bonded to an oxygen atom and a carbon atom, which is part of a larger organic structure . The InChI key for this compound is XWILEMYKORLIPW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is 255.55 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of this compound is 255.1197367 g/mol .Scientific Research Applications
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
One of the most prominent applications of 2-Aminophenylboronic acid pinacol ester, HCl is in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The compound acts as a boron reagent, providing a stable and reactive partner for the palladium-catalyzed coupling process. This method is widely used due to its mild reaction conditions and tolerance of various functional groups.
Medicinal Chemistry: Synthesis of Bioactive Molecules
In medicinal chemistry, this compound is utilized for the synthesis of complex bioactive molecules. For instance, it’s involved in the creation of indolo[3,4-cd]benzazepines via Pictet-Spengler-type cyclizations . These compounds have significant pharmacological interest due to their potential therapeutic properties.
Material Science: Copolymer Synthesis
The compound finds application in material science, particularly in the synthesis of novel copolymers. These copolymers are based on benzothiadiazole and electron-rich arene units, which are important for developing materials with unique optical and electrochemical properties .
Catalysis: Protodeboronation
In catalysis, 2-Aminophenylboronic acid pinacol ester, HCl is used in the protodeboronation of pinacol boronic esters. This process is part of a formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of various organic compounds .
Analytical Chemistry: Quantitative NMR Analysis
Analytical chemists employ derivatives of this compound, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, for quantitative NMR analysis of hydroxyl groups in complex molecules like lignins . This application underscores the compound’s utility in precise analytical measurements.
Drug Discovery: Antimicrobial Agents
The compound is also a reactant in the synthesis of antimicrobial amphiphilic aryl peptideomimetics . These are a class of compounds that mimic the structure of peptides and have potential as new antimicrobial agents, addressing the growing concern of antibiotic resistance.
Chemical Biology: Electrophilic Substitution Reactions
In chemical biology, 2-Aminophenylboronic acid pinacol ester, HCl is used for intramolecular electrophilic substitution reactions to synthesize pyridoquinazolines and benzo[h]naphthyridines . These heterocyclic compounds are of interest due to their diverse biological activities.
Environmental Chemistry: Boronate Ester Applications
Lastly, in environmental chemistry, the boronate ester functionality of the compound is crucial for metal-catalyzed carbon-carbon bond formation reactions, such as the Suzuki–Miyaura reaction, which is employed in the synthesis of environmentally benign reagents .
Mechanism of Action
Target of Action
Similar compounds like 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents in organic synthesis reactions, suggesting that the compound might interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
Similar compounds are known to participate in borylation reactions , which involve the addition of a boron atom to organic molecules. This suggests that 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride might interact with its targets by transferring a boron atom to them.
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it might be well-absorbed and distributed in the body.
Action Environment
The action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and may hydrolyze in a humid environment . Therefore, it should be stored in a dry place. Additionally, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals.
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14;/h5-8H,14H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWILEMYKORLIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656947 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
393877-09-3 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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